![molecular formula C21H18N6O3S B2553846 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-63-6](/img/structure/B2553846.png)

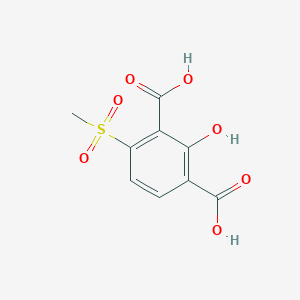

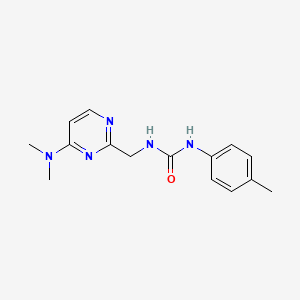

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound. It is related to the class of benzylisoquinoline alkaloids, which includes aporphines, coptisines, and dibenzopyrrocolines . It’s also related to N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anticancer Potential: The compound’s unique structure suggests potential as an anticancer agent. Researchers are investigating its ability to inhibit specific cancer pathways or target tumor cells selectively. Preclinical studies have shown promising results, warranting further investigation.

Kinase Inhibition: Given its triazolopyrimidine moiety, this compound may act as a kinase inhibitor. Kinases play crucial roles in cell signaling, and modulating their activity can impact various diseases, including cancer, inflammation, and neurodegenerative disorders.

Cystic Fibrosis Treatment: Interestingly, derivatives of this compound have been explored as modulators of ATP-binding cassette (ABC) transporters for cystic fibrosis treatment . These transporters are involved in drug efflux and play a role in multidrug resistance.

Organic Synthesis and Chemical Reactions

Total Synthesis of Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure has been utilized in the total synthesis of aporphine alkaloids. Notably, the synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine has been achieved using this framework. The synthetic route involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .

Benzylisoquinoline Alkaloids: By modifying the synthetic route and combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers have extended this methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids. These include coptisines and dibenzopyrrocolines, with efficient syntheses of tetrahydrocoptisine and quaternary coptisine bromide .

Materials Science

Silane Derivatives: In materials science, (benzo[d][1,3]dioxol-5-ylmethyl)triethoxysilane, a derivative of this compound, has been investigated. It is used as a coupling agent in surface modification and adhesion processes .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(24-11-23-20)31-10-18(28)22-9-14-4-7-16-17(8-14)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUQDOQGKLIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)

![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)